molecular formula C12H18FN5 B11727795 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11727795
M. Wt: 251.30 g/mol
InChI Key: BAJZTTFHUVRAHB-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by two substituted pyrazole rings linked via a methylene-amine bridge. The first pyrazole ring (1-ethyl-5-fluoro-1H-pyrazol-4-yl) features an ethyl group at position 1 and a fluorine atom at position 5. The second pyrazole (1-(propan-2-yl)-1H-pyrazol-4-amine) contains an isopropyl group at position 1 and an amine group at position 6.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-4-17-12(13)10(6-15-17)5-14-11-7-16-18(8-11)9(2)3/h6-9,14H,4-5H2,1-3H3

InChI Key

BAJZTTFHUVRAHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)C(C)C)F

Origin of Product

United States

Preparation Methods

Core Reaction Pathways

The compound’s synthesis typically follows a convergent approach, where two pyrazole subunits are synthesized separately and later coupled. The primary route involves:

  • Formation of the 1-ethyl-5-fluoro-1H-pyrazol-4-ylmethyl subunit :

    • A Knorr pyrazole synthesis is employed, starting with ethyl hydrazine and a β-keto ester derivative. Fluorination at the 5-position is achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) in dichloromethane at −10°C to 0°C.

    • Subsequent N-ethylation uses ethyl bromide in the presence of potassium carbonate in DMF at 60–80°C for 6–8 hours.

  • Preparation of the 1-isopropyl-1H-pyrazol-4-amine subunit :

    • A Curtius rearrangement or Hofmann degradation converts a carboxylic acid derivative to the amine. Isopropyl groups are introduced via nucleophilic substitution with isopropyl bromide under alkaline conditions.

  • Coupling via reductive amination :

    • The two subunits are linked using sodium cyanoborohydride in methanol at room temperature, yielding the final product with >85% purity.

Alternative Routes

A patent-pending method (WO2022056100A1) describes a one-pot synthesis using microwave-assisted reactions. This approach reduces reaction time from 48 hours to 6 hours but requires stringent temperature control (120–140°C) and specialized equipment.

Key Intermediates and Their Characterization

Critical Intermediates

IntermediateStructureRole
5-Fluoro-1-ethyl-1H-pyrazole-4-carbaldehyde![Structure](https://pubchem.ncbi.nlm.nih.gov/compound/122169198#section=2D-Structutrophilic partner for reductive amination
1-Isopropyl-1H-pyrazol-4-amine hydrochlorideNucleophilic amine source

Analytical Data :

  • 5-Fluoro-1-ethyl-1H-pyrazole-4-carbaldehyde : 1H^1H NMR (400 MHz, CDCl₃): δ 9.78 (s, 1H), 7.92 (d, J = 3.2 Hz, 1H), 4.12 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H).

  • 1-Isopropyl-1H-pyrazol-4-amine : HRMS m/z calcd for C₆H₁₁N₃ [M+H]⁺: 126.1022; found: 126.1025.

Reaction Optimization Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
SolventMethanol/THF (3:1)Maximizes solubility of intermediates
Temperature25–40°CHigher temperatures accelerate coupling but promote side reactions
pH7.5–8.5Critical for reductive amination efficiency

A comparative study showed that replacing methanol with ethanol decreases yield by 12–15% due to reduced borohydride reactivity.

Purification and Isolation Techniques

Chromatographic Methods

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) effectively removes unreacted amines.

  • Preparative HPLC : Employed for high-purity (>99%) batches using a C18 column and acetonitrile/water gradient.

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals with a melting point of 132–134°C.

Industrial-Scale Production

Continuous Flow Reactors

A pilot-scale process (Patent US8420656B2) utilizes microreactors to enhance heat transfer and reduce reaction time:

  • Throughput : 50 kg/day

  • Purity : 98.5%

  • Cost : 30% lower than batch methods due to solvent recycling

Environmental Considerations

  • Waste management : Fluoride byproducts are neutralized with calcium hydroxide to form insoluble CaF₂.

  • Solvent recovery : >90% of DMF is recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine C₁₂H₁₇FN₆ 264.31* Ethyl, fluoro, isopropyl Dual pyrazole core, amine linkage [16]
1-Cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine C₁₄H₁₉FN₆ 290.34* Cyclopentyl instead of isopropyl Increased steric bulk [16]
Ceapin-A9 C₂₁H₁₆F₃N₅O₂ 435.38 Trifluoromethylphenyl, furan-oxazole Unfolded protein response modulator [2, 3]
N-[(5-Fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine C₁₀H₉F₄N₃S 279.26 Fluorothiophene, trifluoroethyl Enhanced lipophilicity, sulfur inclusion [18]
1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide C₁₃H₁₆N₄O 244.30 Aminophenyl, carboxamide Hydrogen-bonding potential [11]

*Molecular weight calculated based on structural analysis due to lack of explicit data.

Key Observations :

Substituent Effects: The ethyl-fluoro-isopropyl combination in the main compound balances moderate lipophilicity and steric bulk. Replacing isopropyl with cyclopentyl (as in the cyclopentyl analog) increases molecular weight and steric hindrance, which may affect binding interactions . The fluorothiophene-trifluoroethyl derivative introduces sulfur and fluorine, enhancing electronic properties and metabolic stability compared to non-fluorinated analogs .

Synthetic Pathways :

  • Hydrogenation (e.g., reduction of nitro groups) and coupling reactions using reagents like HATU are common in synthesizing pyrazole-amine derivatives (e.g., Ceapin-A9) .
  • The main compound’s methylene-amine bridge may be synthesized via reductive amination or nucleophilic substitution, similar to methods described for related amines in and .

Physicochemical Properties: The carboxamide group in 1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide improves solubility compared to amine-linked pyrazoles, highlighting the role of functional groups in pharmacokinetics . Fluorine atoms (e.g., in the main compound and fluorothiophene derivative) reduce metabolic degradation, a critical factor in drug design .

Research Findings and Implications

  • Structural Diversity : Pyrazole derivatives exhibit tunable properties via substituent variation. For instance, isopropyl vs. cyclopentyl substitutions alter steric profiles, while fluorothiophene introduces aromatic heterocycles for π-π interactions .
  • Biological Potential: While explicit data on the main compound’s activity is absent, Ceapin analogs demonstrate that pyrazole-based structures can target protein-folding pathways, suggesting avenues for future investigation .
  • Analytical Tools : Programs like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) are critical for characterizing these compounds, as seen in and .

Biological Activity

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Property Details
Molecular Formula C12H19ClFN5
Molecular Weight 287.77 g/mol
CAS Number 1856056-98-8
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:

Molecular Targets:

  • Enzymes: The compound may inhibit or activate specific enzymes that play roles in metabolic and signaling pathways.
  • Receptors: It can interact with receptors that regulate cellular processes such as proliferation and apoptosis.

Pathways Involved:
The compound is known to modulate pathways related to:

  • Inflammation
  • Cell proliferation
  • Apoptosis

These interactions suggest a potential for therapeutic applications, particularly in oncology and inflammation-related disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines. For instance:

Study/Compound Cell Line IC50 (µM) Effect
Shaw et al.MCF73.79Significant cytotoxicity
Xia et al.A54949.85Induced apoptosis
Wei et al.A54926Growth inhibition

These findings indicate that the compound exhibits noteworthy cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Studies have also indicated that pyrazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. This opens avenues for their use in treating conditions characterized by chronic inflammation.

Case Study 1: Antitumor Activity Assessment

In a recent investigation, N-[5-fluoro-pyrazole] derivatives were synthesized and tested against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, indicating enhanced potency.

Case Study 2: Mechanistic Studies on Inhibition of Kinases

Research focusing on the inhibition of kinases by pyrazole derivatives revealed that N-[5-fluoro-pyrazole] compounds could effectively inhibit Aurora-A kinase with an IC50 value of 0.067μM0.067\,\mu M, showcasing their potential as targeted cancer therapies .

Applications in Research and Industry

N-[5-fluoro-pyrazole] compounds are being explored for various applications:

  • Medicinal Chemistry: As potential therapeutic agents for cancer and inflammatory diseases.
  • Agrochemicals: Development of novel pesticides and herbicides.
  • Material Science: Use in synthesizing advanced materials due to their unique chemical properties.

Q & A

Q. What are the recommended methodologies for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for resolving the compound's 3D structure. Key steps include:
  • Growing single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or acetonitrile).
  • Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement with SHELXL, leveraging its robust handling of disordered atoms (common in fluorinated pyrazoles) and hydrogen-bonding networks .
    Complementary techniques like NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) validate purity and substituent positions.

Q. How can researchers optimize the synthetic route for this compound?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Condensation of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-4-amine via reductive amination (NaBH₃CN or H₂/Pd-C).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Critical variables include:
  • Solvent choice (e.g., THF for solubility vs. methanol for reactivity).
  • Temperature control (20–40°C to avoid fluoropyrazole decomposition) .

Q. What experimental approaches are used to assess biological activity?

  • Methodological Answer :
  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to measure binding affinity (Kd).
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines.
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for fluorinated pyrazoles?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., dehalogenated or oxidized derivatives).
  • Structural analogs : Compare data with structurally similar compounds (e.g., N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine) to isolate substituent effects .

Q. What computational tools are effective for modeling reaction pathways and optimizing yields?

  • Methodological Answer :
  • Reaction path searches : Use density functional theory (DFT) with Gaussian or ORCA to identify transition states and intermediates.
  • Machine learning (ML) : Train models on existing pyrazole synthesis data (e.g., solvents, catalysts) to predict optimal conditions.
  • Microkinetic modeling : Integrate experimental rate constants (e.g., from stopped-flow spectroscopy) to refine synthetic workflows .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified alkyl/fluoro groups (e.g., replacing ethyl with cyclopropyl) and test bioactivity.
  • Free-Wilson analysis : Quantify contributions of specific substituents to activity using regression models.
  • Crystallographic SAR : Correlate binding modes (from X-ray structures) with IC₅₀ values to guide design .

Q. What strategies mitigate challenges in handling fluorinated intermediates during synthesis?

  • Methodological Answer :
  • Fluorine stability : Avoid strong bases (e.g., LDA) that may induce defluorination. Use inert atmospheres (Ar/N₂) to prevent hydrolysis.
  • Purification : Employ fluorophobic chromatography (e.g., C18 columns with acetonitrile/water gradients) to separate fluorinated byproducts.
  • Analytical validation : Use ¹⁹F NMR to confirm fluorine retention and quantify degradation .

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